Methyl 3-bromo-5-(bromomethyl)benzoate
Description
Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3) is a brominated aromatic ester with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol . It features a methyl ester group at the benzoate position, a bromine atom at the 3-position, and a bromomethyl substituent at the 5-position. This compound is classified as hazardous (UN 3261, Class 8), with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). It requires storage under inert conditions at room temperature .
The compound is typically synthesized via bromomethylation reactions, often employing reagents like N-bromosuccinimide (NBS) and α,α′-azoisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) .
Properties
IUPAC Name |
methyl 3-bromo-5-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDWOTQCLYYWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730794 | |
| Record name | Methyl 3-bromo-5-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877624-40-3 | |
| Record name | Methyl 3-bromo-5-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-5-(bromomethyl)benzoate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(bromomethyl)benzoate generally proceeds via a multi-step process involving:
a. Regioselective Bromination of Methyl Benzoate
- Starting Material: Methyl benzoate.
- Reagents: Bromine (Br₂) is used as the brominating agent.
- Catalysts: Iron (Fe) or iron(III) bromide (FeBr₃) often act as catalysts to facilitate electrophilic aromatic substitution.
- Reaction Conditions: The bromination is conducted under controlled temperature to ensure selective substitution at the 3-position of the aromatic ring.
- Mechanism: Electrophilic aromatic substitution introduces a bromine atom at the meta-position relative to the ester group due to the directing effects of the ester substituent.
b. Bromomethylation at the 5-Position
- Reagents: Formaldehyde (CH₂O) and hydrobromic acid (HBr) or N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).
- Solvent: Carbon tetrachloride (CCl₄) or other inert solvents.
- Reaction Conditions: Radical bromomethylation is typically carried out under reflux with light or heat to initiate radical formation.
- Outcome: Introduction of a bromomethyl (-CH₂Br) substituent at the 5-position of the aromatic ring.
This sequence yields this compound with high regioselectivity and purity when reaction parameters are optimized.
Industrial Production Methods
- Scale-Up: Industrial synthesis adopts the same fundamental steps but employs larger reactors with precise control over temperature, pressure, and reagent feed rates.
- Continuous Flow Reactors: These are increasingly used to maintain consistent reaction conditions, improve safety when handling bromine, and enhance yield.
- Purification: Industrial processes incorporate chromatographic techniques and recrystallization to achieve purity levels exceeding 95%.
Detailed Reaction Analysis and Data Table
| Step | Reaction Type | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution | Br₂, Fe catalyst, controlled temperature | Bromination at 3-position | Ester directs bromination meta to itself |
| 2 | Radical Bromomethylation | NBS, AIBN, CCl₄, reflux, light or heat | Introduction of bromomethyl group at 5-position | Radical initiator critical for selective bromomethylation |
| 3 | Purification | Silica gel chromatography, recrystallization | Isolate pure product | Hexane/ethyl acetate solvent system commonly used |
Supporting Research Findings
- Selectivity: The ester group on methyl benzoate strongly influences regioselectivity during bromination, favoring substitution at the 3-position over others.
- Radical Bromomethylation: Use of NBS and AIBN in CCl₄ is a well-established method for introducing bromomethyl groups onto aromatic rings with minimal over-bromination.
- Yield Optimization: Controlling reagent stoichiometry and reaction time is critical to minimize side reactions such as dibromination or polymerization of formaldehyde.
- Characterization: Final products are validated by ¹H NMR (aromatic protons at δ 7.5–8.0 ppm, bromomethyl singlet ~4.3 ppm), mass spectrometry confirming molecular ion at m/z 307.97, and IR spectroscopy showing ester carbonyl stretch near 1720 cm⁻¹.
Summary Table: Preparation Methods Overview
| Preparation Stage | Reagents/Conditions | Key Considerations | Outcome |
|---|---|---|---|
| Bromination | Br₂, Fe catalyst, low temp | Regioselective 3-position bromination | 3-bromo methyl benzoate intermediate |
| Bromomethylation | NBS, AIBN, CCl₄, reflux, light | Radical initiation, controlled addition | 5-(bromomethyl) substitution introduced |
| Purification | Chromatography, recrystallization | Achieve >95% purity | Pure this compound |
Additional Notes
- Safety: Bromine and NBS are hazardous; reactions require proper ventilation and protective equipment.
- Storage: The compound is sensitive and should be stored under inert atmosphere at room temperature or refrigerated to prevent decomposition.
- Applications: Due to its bromine substituents, the compound is valuable for nucleophilic substitution reactions and as a building block in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated benzoates.
Scientific Research Applications
Synthetic Chemistry
Methyl 3-bromo-5-(bromomethyl)benzoate serves as an important intermediate in the synthesis of various bioactive compounds. Its bromine substituents make it a valuable reagent for nucleophilic substitution reactions, facilitating the introduction of different functional groups.
Case Study: Synthesis of Complex Molecules
A study demonstrated the use of this compound in the synthesis of novel benzyl derivatives. The compound was reacted with amines under basic conditions to yield substituted benzylamines, showcasing its utility in creating complex structures for pharmaceutical applications .
Pharmaceutical Applications
The compound has potential applications in drug discovery and development due to its structural features that can mimic biologically active molecules. Its derivatives have been explored for anti-inflammatory and anticancer activities.
| Compound | Activity | Reference |
|---|---|---|
| This compound Derivative A | Anti-inflammatory | |
| This compound Derivative B | Anticancer |
Material Science
In material science, this compound is used as a building block for polymer synthesis. Its bromine atoms can participate in radical polymerization processes, leading to the development of new materials with tailored properties.
Case Study: Polymer Development
Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for high-performance applications .
Analytical Chemistry
The compound is utilized in analytical chemistry for developing methods to detect and quantify brominated compounds. Techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to analyze its presence in various samples.
Data Table: Analytical Methods
| Method | Application | Reference |
|---|---|---|
| HPLC | Quantification of brominated compounds | |
| LC-MS | Structural elucidation of derivatives |
Safety Data Overview
| Hazard Class | Signal Word | Precautionary Statements |
|---|---|---|
| Corrosive | Danger | P261, P264, P280 |
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(bromomethyl)benzoate involves its interaction with nucleophiles and electrophiles. The bromine atoms and the bromomethyl group act as reactive sites for various chemical reactions. The compound can undergo nucleophilic substitution, where nucleophiles attack the electrophilic carbon atoms, leading to the formation of new chemical bonds. Additionally, the bromomethyl group can participate in oxidation and reduction reactions, altering the compound’s chemical structure and properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following compounds share structural similarities with Methyl 3-bromo-5-(bromomethyl)benzoate, differing primarily in substituents and functional groups:
*Catalog number from Santa Cruz Biotechnology.
Key Observations:
Substituent Reactivity: The bromomethyl group in the parent compound (877624-40-3) enhances electrophilic reactivity compared to the methyl (478375-40-5) or methoxymethyl (1536222-27-1) groups, making it more suitable for nucleophilic substitution reactions .
Safety and Handling: The parent compound is notably hazardous due to dual bromine substituents, which may increase toxicity and corrosivity. In contrast, the methoxymethyl derivative (1536222-27-1) lacks explicit hazard labeling, suggesting improved safety .
Synthetic Utility :
Functional Group Comparisons
Bromomethyl vs. Hydroxymethyl :
The hydroxymethyl group (307353-32-8) introduces polarity, enhancing water solubility but reducing stability under acidic conditions. This contrasts with the hydrophobic and reactive bromomethyl group .Trifluoromethyl vs. Bromomethyl : Trifluoromethyl groups (sc-301051) are metabolically stable and resistant to oxidation, making them valuable in drug design. Bromomethyl groups, while reactive, pose challenges in storage and handling .
Biological Activity
Methyl 3-bromo-5-(bromomethyl)benzoate is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological interactions, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 307.97 g/mol. The compound features two bromine substituents on the benzene ring, which significantly influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of bromine atoms enhances the compound's electrophilicity, allowing it to engage in nucleophilic substitution reactions with cellular targets, potentially affecting signaling pathways and enzyme activities.
Anticancer Properties
Research indicates that brominated compounds can exhibit anticancer properties. This compound has been studied for its ability to inhibit tumor growth by disrupting protein-protein interactions essential for cancer cell proliferation. For instance, studies have shown that similar brominated compounds can inhibit MYC oncogene activity, which is crucial in many cancers .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Enzyme Inhibition | Potential inhibition of CYP450 enzymes | |
| Cytotoxic Effects | Induction of apoptosis in cancer cell lines |
Case Studies
- Inhibition of MYC Oncogene : A study focused on small molecules that disrupt the interaction between MYC and its cofactor WDR5. Compounds structurally related to this compound were identified as potential inhibitors, demonstrating significant binding affinity and cytotoxic effects against cancer cell lines .
- CYP450 Enzyme Interaction : Preliminary data suggest that this compound may act as an inhibitor of certain CYP450 enzymes, which are crucial for drug metabolism. This could have implications for drug-drug interactions in therapeutic settings .
Research Findings
Recent studies have highlighted the importance of brominated compounds in medicinal chemistry. This compound's unique structure allows it to serve as a versatile intermediate in organic synthesis, particularly in developing new pharmaceuticals . Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it valuable for synthesizing more complex bioactive molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Methyl 3-bromo-5-(bromomethyl)benzoate with high purity?
- Answer : The compound can be synthesized via sequential bromination of a methyl benzoate precursor. Key steps include:
- Regioselective bromination : Use of directed ortho-metalation or electrophilic aromatic substitution with bromine sources (e.g., NBS or Br₂) to install bromine at the 3-position.
- Bromomethyl introduction : Radical bromination (e.g., using AIBN and NBS) or halogen exchange under controlled conditions to avoid over-bromination .
- Purity optimization : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) to isolate the product (>95% purity, validated by HPLC) .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm for brominated positions) and the bromomethyl group (δ ~4.3 ppm, singlet).
- Mass spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z 293 (for C₉H₇Br₂O₂) and characteristic fragmentation patterns.
- FT-IR : Validate ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the bromination of this compound precursors?
- Answer :
- Temperature control : Maintain reaction temperatures below 0°C during electrophilic bromination to suppress di-brominated byproducts.
- Protecting groups : Temporarily protect reactive sites (e.g., ester groups) with trimethylsilyl chloride to direct bromination to desired positions.
- Catalyst selection : Use Lewis acids like FeCl₃ to enhance regioselectivity, as demonstrated in analogous benzoate brominations .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Answer :
- DFT calculations : Model the compound’s electron density to predict activation barriers for Suzuki-Miyaura couplings (e.g., with aryl boronic acids).
- Retrosynthetic tools : AI platforms (e.g., Reaxys or Pistachio) can propose feasible routes for derivatization, leveraging known reactivity of bromomethyl groups in palladium-catalyzed reactions .
Q. What analytical approaches resolve discrepancies in NMR data caused by rotational isomers or impurities?
- Answer :
- Variable-temperature NMR : Detect rotational isomers by analyzing signal splitting changes at elevated temperatures (e.g., 40–60°C).
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions and confirm bromomethyl connectivity.
- Combined LC-MS : Correlate chromatographic peaks with mass data to identify impurities (e.g., residual starting materials) .
Q. How does the bromomethyl group’s lability influence storage and handling protocols?
- Answer :
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Stability assays : Monitor degradation via TLC or GC-MS over time; use stabilizers like BHT (butylated hydroxytoluene) in solution.
- Handling : Avoid prolonged exposure to moisture or light, which can trigger elimination reactions .
Application-Focused Questions
Q. What role does this compound play in designing bioactive molecules?
- Answer :
- Pharmaceutical intermediates : The bromine and bromomethyl groups serve as handles for introducing heterocycles (e.g., via Buchwald-Hartwig amination) or fluorinated motifs.
- Case study : Analogues like Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate have shown anti-inflammatory activity, suggesting potential for structure-activity relationship (SAR) studies .
Q. How can researchers optimize reaction yields in SN2 substitutions involving the bromomethyl group?
- Answer :
- Nucleophile selection : Use soft nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 80% in 30 minutes vs. 50% in 6 hours under conventional heating) .
Data Contradiction Analysis
Q. How should conflicting melting point data for this compound derivatives be addressed?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
